molecular formula C11H12F2O3 B3068920 Ethyl difluoro(3-methoxyphenyl)acetate CAS No. 915133-57-2

Ethyl difluoro(3-methoxyphenyl)acetate

Cat. No. B3068920
CAS RN: 915133-57-2
M. Wt: 230.21
InChI Key: YPPCAEMLMPUOIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl difluoro(3-methoxyphenyl)acetate involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of Ethyl difluoro(3-methoxyphenyl)acetate is represented by the linear formula: F2CHCO2C2H5 . It has a molecular weight of 124.09 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl difluoro(3-methoxyphenyl)acetate are based on difluoromethylation processes . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

Ethyl difluoro(3-methoxyphenyl)acetate has a melting point of 50-52°C, and a boiling point of 322-323°C. The compound is sparingly soluble in water but dissolves readily in polar organic solvents such as methanol and ethanol.

Scientific Research Applications

Precursor in Synthesis

Ethyl difluoro(3-methoxyphenyl)acetate serves as a precursor in the synthesis of complex chemical structures. For example, it has been used in the creation of 3,3-difluoroazetidinones, highlighting an innovative approach to synthesizing these compounds through the condensation with imines. This alternative pathway offers a versatile method for generating structures with potential applications in medicinal chemistry and drug development (Bordeau et al., 2006).

Building Blocks for Introduction of CF2CO2R Groups

Ethyl difluoro(3-methoxyphenyl)acetate and its derivatives are valuable as versatile building blocks for the introduction of CF2CO2R groups into other molecules. These compounds are crucial in organic synthesis, allowing for the creation of fluorinated compounds with significant implications in material science, pharmaceuticals, and agrochemicals. Their preparation and properties have been extensively studied, demonstrating their stability and reactivity in various conditions (Amii et al., 2014).

Application in Radical Reactions

The compound has found application in radical reactions, such as in the synthesis of 3,3-difluoro-GABA (gamma-aminobutyric acid). This demonstrates its utility in creating bioactive molecules, potentially offering new pathways for drug synthesis and the exploration of novel therapeutic agents. The method utilized showcases the compound's reactivity in forming complex structures, expanding its utility in chemical synthesis (Kondratov et al., 2015).

Corrosion Inhibition

Moreover, derivatives of ethyl difluoro(3-methoxyphenyl)acetate have been explored for their corrosion inhibition efficiency. This application is particularly relevant in materials science, where the protection of metals from corrosion is crucial. The study of α-aminophosphonic acids derived from the compound has shown promising results in inhibiting the corrosion of mild steel in acidic solutions, suggesting potential industrial applications in protecting infrastructure and machinery (Djenane et al., 2019).

Mechanism of Action

The mechanism of action of Ethyl difluoro(3-methoxyphenyl)acetate is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, it can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Safety and Hazards

Ethyl difluoro(3-methoxyphenyl)acetate is a flammable liquid and vapor that causes serious eye irritation . It may cause drowsiness or dizziness . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of Ethyl difluoro(3-methoxyphenyl)acetate research involve the development of novel difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPCAEMLMPUOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653441
Record name Ethyl difluoro(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl difluoro(3-methoxyphenyl)acetate

CAS RN

915133-57-2
Record name Ethyl difluoro(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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